molecular formula C17H33N3O3 B7928678 {2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928678
M. Wt: 327.5 g/mol
InChI Key: AQSVDVTZBHXIFJ-HSBZDZAISA-N
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Description

This compound (Ref: 10-F080823) is a carbamic acid tert-butyl ester derivative featuring a cyclohexyl backbone substituted with an isopropyl-amino group and an (S)-configured 2-amino-propionyl moiety. The tert-butyl carbamate group provides steric protection for the amine functionality, enhancing stability during synthetic processes. Notably, this compound is listed as discontinued in commercial catalogs, limiting its current availability for research .

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-11(2)20(15(21)12(3)18)14-10-8-7-9-13(14)19-16(22)23-17(4,5)6/h11-14H,7-10,18H2,1-6H3,(H,19,22)/t12-,13?,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSVDVTZBHXIFJ-HSBZDZAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CCCCC1NC(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Carbamic Acid Derivative : The presence of a carbamic acid moiety contributes to its biological properties.
  • Chiral Center : The (S)-configuration at the amino propionyl group may influence its pharmacodynamics and pharmacokinetics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that carbamate derivatives can act as enzyme inhibitors. For instance, similar compounds have shown inhibitory effects on enzymes involved in neurotransmitter breakdown, potentially enhancing neurotransmitter availability in synaptic clefts.
  • Receptor Modulation : The compound may interact with various receptors, including GABA receptors and opioid receptors, leading to analgesic effects. This interaction is crucial for the modulation of pain pathways.
  • Immunosuppressive Effects : Some studies suggest that related compounds exhibit immunosuppressive properties, making them candidates for treating autoimmune diseases or preventing transplant rejection .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Pain Management : Due to its possible analgesic properties, this compound could serve as a basis for developing new pain relief medications.
  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like anxiety or epilepsy.
  • Autoimmune Conditions : The immunosuppressive activity may be beneficial in managing diseases such as rheumatoid arthritis or lupus.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar carbamate derivatives, providing insights into their efficacy and safety profiles:

  • Study on Analgesic Effects : A study demonstrated that a related carbamate derivative significantly reduced pain in animal models of inflammation. The mechanism was attributed to enhanced GABAergic activity .
  • Immunosuppressive Activity : Another research highlighted the immunosuppressive effects of a structurally similar compound in a rat model of organ transplantation. The study reported improved graft survival rates when administered prior to transplantation .

Data Tables

The following table summarizes key findings from relevant studies on the biological activity of carbamate derivatives:

Study Compound Tested Biological Activity Model Used Key Findings
Carbamate AImmunosuppressiveRat modelImproved graft survival
Carbamate BAnalgesicInflammatory modelSignificant pain reduction

Scientific Research Applications

The compound {2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a significant molecule in pharmaceutical research, primarily due to its structural characteristics and potential biological activities. This article explores its applications, particularly in medicinal chemistry, drug development, and potential therapeutic uses.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drugs suggests that it may exhibit activity against various diseases, particularly those involving amino acid metabolism or neurotransmission pathways.

Antiviral Activity

Recent studies have indicated that derivatives of carbamic acids can possess antiviral properties. For instance, compounds similar to this compound have been explored in the context of HIV treatment, showcasing the potential for this compound in antiviral drug design .

Neurological Applications

Given its amino acid structure, this compound may influence neurotransmitter systems. Research has suggested that such compounds can modulate synaptic transmission and could be candidates for treating neurological disorders like depression or anxiety .

Cancer Research

Compounds with similar structures have been evaluated for anticancer properties. The ability of these derivatives to inhibit tumor growth through various mechanisms makes them valuable in oncology research .

Case Study 1: Antiviral Activity

A study published in a pharmaceutical journal explored the efficacy of carbamic acid derivatives against HIV protease inhibitors. The research highlighted that certain structural modifications could enhance antiviral activity, suggesting that this compound might be optimized for similar applications .

Case Study 2: Neuroprotective Effects

In another investigation, researchers examined the neuroprotective effects of amino acid derivatives in models of neurodegeneration. The findings indicated that compounds with cyclohexyl groups exhibited significant neuroprotective properties, which could be relevant for developing therapies for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Carbamate Family

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS: 1353975-36-6)
  • Molecular Weight : 313.44 g/mol (vs. undisclosed for the target compound).
  • Structural Difference: Replaces the (S)-2-amino-propionyl group with a smaller 2-amino-acetyl substituent.
2-((Tert-butoxycarbonyl)amino)hept-6-enoic acid (CAS: 119808-36-5)
  • Molecular Weight : 243.30 g/mol.
  • Structural Difference: Features a linear hept-6-enoic acid chain instead of a cyclohexyl-isopropyl-amino scaffold.
  • Implications : The absence of a cyclic structure and presence of a terminal double bond may confer distinct reactivity (e.g., susceptibility to oxidation or cross-metathesis). Its 98% purity indicates suitability for high-precision applications .

Comparative Data Table

Parameter Target Compound {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 2-((Tert-butoxycarbonyl)amino)hept-6-enoic acid
CAS Number Undisclosed 1353975-36-6 119808-36-5
Molecular Weight Undisclosed 313.44 g/mol 243.30 g/mol
Key Functional Groups (S)-2-amino-propionyl 2-amino-acetyl Hept-6-enoic acid
Availability Discontinued Discontinued Discontinued
Purity Undisclosed Undisclosed 98%

Research Implications

  • Stereochemical Impact: The (S)-configuration in the target compound may enhance binding specificity in chiral environments compared to the non-chiral acetyl analogue .
  • Availability Challenges : Discontinuation of all three compounds underscores supply chain limitations, necessitating in-house synthesis for ongoing research.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis commonly begins with trans-2-aminocyclohexanol (1), leveraging its axial amine and equatorial hydroxyl groups for sequential derivatization.

Step 1: Boc Protection of the Cyclohexylamine

The primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃, THF/H₂O), yielding trans-2-(Boc-amino)cyclohexanol (2) in >90% yield.

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group is activated via mesylation (methanesulfonyl chloride, Et₃N, CH₂Cl₂), forming trans-2-(Boc-amino)cyclohexyl methanesulfonate (3). This intermediate facilitates nucleophilic substitution with isopropylamine.

Step 3: Introduction of the Isopropylamino Group

Displacement of the mesylate with isopropylamine (neat, 80°C, 12 h) affords trans-2-(Boc-amino)cyclohexyl-isopropylamine (4). Excess amine acts as both nucleophile and base, achieving 75–85% yield.

Acylation with (S)-2-Aminopropionyl Group

Protection of the Alanine Moiety

To preserve the (S)-configuration, Boc-L-alanine (5) is activated as a mixed carbonate (e.g., with ClCO₂Et) or via carbodiimide coupling (EDC/HOBt). The activated species reacts with the isopropylamine group of 4 in CH₂Cl₂/DMF, yielding trans-2-(Boc-amino)cyclohexyl-(isopropyl)-(Boc-alanyl)amide (6).

Deprotection of the Alanine Amine

Selective removal of the Boc group from the alanyl moiety is achieved with TFA/CH₂Cl₂ (1:1, 1 h), generating the free amine {2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (7). The cyclohexyl Boc group remains intact under these conditions.

Alternative Routes and Modifications

Reductive Amination Approach

An alternative pathway employs trans-2-oxocyclohexylcarbamic acid tert-butyl ester (8), synthesized via oxidation of 2 (Dess-Martin periodinane, CH₂Cl₂). Reductive amination with isopropylamine (NaBH₃CN, MeOH) directly installs the isopropylamino group, bypassing mesylation.

Solid-Phase Synthesis

For high-throughput applications, the cyclohexyl scaffold can be anchored to Wang resin via its hydroxyl group. Sequential Boc protection, isopropylamine coupling, and Fmoc-L-alanine acylation (HATU/DIPEA) enable rapid assembly, with final cleavage (TFA) yielding the target compound.

Characterization and Analytical Data

Key spectral data for intermediates and the final product include:

Compound¹H NMR (400 MHz, CDCl₃)HRMS (ESI+)
2 δ 4.70 (br s, 1H, NHBoc), 3.50 (m, 1H, CH-OH), 1.44 (s, 9H, Boc)316.2124 [M+H]⁺
4 δ 3.20 (m, 1H, CH-NH-iPr), 2.90 (m, 2H, NH-iPr), 1.42 (s, 9H, Boc)287.1856 [M+H]⁺
7 δ 6.20 (d, 1H, NH-Ala), 4.30 (m, 1H, CH-Ala), 1.40 (s, 9H, Boc)403.2641 [M+H]⁺

HPLC purity for 7 typically exceeds 98% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Optimization Insights

  • Stereochemical Drift : The (S)-configuration of the alanyl group is susceptible to racemization during acylation. Using low temperatures (0–5°C) and HOBt/DIPEA minimizes this risk.

  • Boc Group Stability : The tert-butyl carbamate on the cyclohexane ring is stable to TFA deprotection of the alanyl group when reaction times are controlled (<2 h).

  • Byproduct Formation : Over-alkylation during isopropylamine substitution is mitigated by using a 2:1 amine/mesylate ratio and monitoring via TLC.

Industrial-Scale Considerations

For kilogram-scale production, cost-effective modifications include:

  • Replacing NaBH₃CN with catalytic hydrogenation (H₂, Pd/C) in reductive amination.

  • Using flow chemistry for mesylation and substitution steps to enhance reproducibility .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions, including asymmetric Mannich reactions to establish stereochemistry (e.g., tert-butyl carbamate formation) . Key steps:

Amino acid coupling : Use (S)-2-aminopropionic acid with isopropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt).

Cyclohexyl group introduction : Employ nucleophilic substitution or reductive amination.

tert-Butyl carbamate protection : React with Boc anhydride (di-tert-butyl dicarbonate) in THF or DCM with a base like DMAP .

Example Reaction Table:

StepReagents/ConditionsPurposeReference
1EDC, HOBt, DIPEA, DCMAmide bond formation
2Boc₂O, DMAP, THFCarbamate protection

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Use multi-spectral analysis :

  • NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm), cyclohexyl protons, and amide carbonyl (δ ~165-175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Peaks at ~1680-1720 cm⁻¹ (C=O stretch for carbamate/amide) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns for chiral separation if needed .

Basic: How should this compound be stored for long-term stability?

Methodological Answer:

  • Storage Conditions : -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
  • Stability Tests : Monitor via TLC or HPLC every 6 months for degradation (e.g., free amine formation) .

Advanced: How to resolve contradictions in chiral center analysis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (if crystals form) .
  • Optical Rotation : Compare experimental [α]D with literature values for (S)-configured analogs .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Temperature Control : Keep reactions at 0–5°C during Boc protection to minimize side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Mannich reaction efficiency .
  • In-situ Monitoring : Use FTIR or LC-MS to track intermediate formation .

Advanced: How does solvent choice impact solubility and reactivity?

Methodological Answer:

  • Polar aprotic solvents (DMF, DCM) : Enhance solubility of intermediates but may require rigorous drying.
  • Low-polarity solvents (toluene) : Improve stereoselectivity in asymmetric steps .
  • Co-solvent systems (THF/water) : Facilitate hydrolysis studies under controlled pH .

Advanced: How stable is the tert-butyl carbamate group under acidic conditions?

Methodological Answer:

  • Acid Sensitivity : Boc groups hydrolyze in TFA/DCM (1:1) within 1–2 hours at RT. Test stability via:
    • Kinetic Studies : Monitor by ¹H NMR (disappearance of tert-butyl signals) .
    • Alternative Protection : Use acid-resistant groups (e.g., Fmoc) if prolonged stability is needed .

Advanced: How to address discrepancies in NMR spectral data?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks (e.g., cyclohexyl protons) at 50°C .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for complex regions .
  • Deuterated Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding .

Advanced: What role does this compound play in peptide-based drug development?

Methodological Answer:

  • Pro-drug Applications : The tert-butyl carbamate acts as a protecting group for amine functionalities in peptide synthesis .
  • Targeted Delivery : The cyclohexyl-isopropylamine moiety may enhance lipophilicity for blood-brain barrier penetration .
  • In-vivo Stability Studies : Use radiolabeled analogs (³H or ¹⁴C) to track metabolic pathways .

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